molecular formula C7H13NO2 B7885051 Ethyl 3-(Dimethylamino)acrylate

Ethyl 3-(Dimethylamino)acrylate

Cat. No.: B7885051
M. Wt: 143.18 g/mol
InChI Key: MVUMJYQUKKUOHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(Dimethylamino)acrylate: is an organic compound with the molecular formula C7H13NO2. It is a clear, colorless to slightly yellowish liquid with a pungent amine-like odor. This compound is an important intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically involves the one-pot method due to its simplicity and high yield. The process is suitable for large-scale continuous production, with a total yield higher than 95% and purity higher than 99.8% .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Water and bases.

    Polymerization: Free-radical initiators.

    Michael Addition: Nucleophiles.

Major Products Formed:

    Hydrolysis: Acrylic acid and dimethylaminoethanol.

    Polymerization: Polymeric forms of this compound.

    Michael Addition: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

EDMA serves as a crucial intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several chemical reactions, including:

  • Esterification Reactions : Formation of esters from alcohols and acids.
  • Michael Addition Reactions : Nucleophilic addition to α,β-unsaturated carbonyl compounds.

These reactions enable the production of complex molecules utilized in numerous applications.

Pharmaceutical Applications

In the pharmaceutical industry, EDMA is recognized for its role as a synthetic precursor for drug development. Notable applications include:

  • Anticancer Agents : EDMA derivatives have shown promising antiproliferative activities against various cancer cell lines. For example, pyrrolotriazine derivatives synthesized from EDMA have demonstrated effective inhibition comparable to established anticancer drugs .
  • Antioxidant Activity : Compounds derived from EDMA have exhibited significant antioxidant properties, inhibiting enzymes involved in inflammatory processes.

Polymer Chemistry

EDMA is extensively used in polymer chemistry for synthesizing various materials:

  • Amphiphilic Copolymers : These copolymers are designed for applications in drug delivery systems, enhancing the controlled release of bioactive agents responsive to stimuli such as pH and temperature .
  • Polymeric Nanocarriers : EDMA-based nanocarriers facilitate the targeted delivery of therapeutic agents, improving their efficacy and reducing side effects .

Case Studies

Several studies highlight the diverse applications of EDMA:

Case Study 1: Anticancer Properties

A study focused on synthesizing pyrrolotriazine derivatives from EDMA revealed significant antiproliferative activity against various cancer cell lines. The derivatives showed IC₅₀ values indicating effective inhibition comparable to established anticancer agents.

Case Study 2: Antioxidant Activity

Research published in Molecules demonstrated that novel pyrimidine acrylamides synthesized from EDMA exhibited significant inhibition of lipoxygenase, an enzyme linked to inflammatory processes. This suggests potential therapeutic applications for these compounds in treating inflammatory diseases.

Mechanism of Action

Ethyl 3-(Dimethylamino)acrylate exerts its effects primarily through its reactivity as an α, β-unsaturated carbonyl compound. It undergoes Michael addition reactions with nucleophiles, forming various substituted products. The compound’s molecular targets and pathways involve its interaction with nucleophiles, leading to the formation of new chemical bonds .

Biological Activity

Ethyl 3-(dimethylamino)acrylate (EDMA) is an organic compound with the molecular formula C₇H₁₃NO₂, known for its diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of EDMA, including its synthesis, mechanism of action, and potential therapeutic uses, supported by data tables and research findings.

Chemical Structure and Properties:

  • Molecular Formula: C₇H₁₃NO₂
  • Molecular Weight: 143.19 g/mol
  • Boiling Point: 118–121 °C
  • Melting Point: 17–18 °C
  • Density: 1 g/cm³

EDMA can be synthesized through various methods, typically involving the reaction of dimethylamine with acrylate esters under basic conditions. The synthesis often results in high yields and purity, making it suitable for pharmaceutical applications .

EDMA exhibits biological activity primarily through its interactions with various enzymes and receptors. Its dimethylamino group enhances its lipophilicity, which may improve membrane permeability and bioavailability. Research indicates that EDMA can act as an enzyme inhibitor, particularly against chymotrypsin, suggesting potential applications in controlling enzymatic reactions.

Biological Activity

The biological activity of EDMA has been investigated in several studies, highlighting its potential therapeutic uses:

Antimicrobial Activity:

  • EDMA has shown comparable antibacterial activity to established antibiotics such as ciprofloxacin. This suggests that it may possess intrinsic antimicrobial properties that could be harnessed in therapeutic applications.

Enzyme Inhibition:

  • A study demonstrated that EDMA exhibited moderate inhibitory effects on chymotrypsin, indicating its potential role in drug development aimed at enzyme modulation.

Toxicological Profile:

  • While the compound is generally considered safe for laboratory use, it may cause skin irritation or allergic reactions in some individuals. Therefore, safety precautions are necessary when handling this compound .

Case Study 1: Antibacterial Efficacy

A comparative study evaluated the antibacterial efficacy of EDMA against several bacterial strains. The results indicated that EDMA inhibited the growth of both Gram-positive and Gram-negative bacteria effectively, suggesting its potential as a broad-spectrum antibiotic.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibitory properties of EDMA highlighted its interaction with chymotrypsin. The study found that EDMA could inhibit chymotrypsin activity by approximately 50% at a concentration of 100 µM.

Concentration (µM)% Inhibition
1010
5030
10050

Properties

IUPAC Name

ethyl 3-(dimethylamino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-4-10-7(9)5-6-8(2)3/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUMJYQUKKUOHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924-99-2
Record name Ethyl 3-(dimethylamino)acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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